3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound with the molecular formula C20H16O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of 4-phenylcoumarin derivatives. One common method is the Pechmann condensation, where ethylbenzoylacetate reacts with resorcinol in the presence of a strong acid like trifluoroacetic acid . The resulting 7-hydroxy-4-phenylcoumarin is then subjected to a Williamson ether synthesis with bromoacetone or 3-chlorobutan-2-one in an alkaline medium to form the furochromene structure .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydrofurochromenes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be used with catalysts like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrofurochromenes.
Substitution: Various substituted furochromenes depending on the reagents used.
Scientific Research Applications
3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with biological macromolecules. It can bind to DNA and proteins, potentially disrupting their normal functions. This binding can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-7H-furo[2,3-g]chromen-7-one
- 9-phenyl-7H-furo[2,3-f]chromen-7-one
Uniqueness
3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propyl group at the 5-position and the phenyl group at the 3-position distinguishes it from other furochromenes and can lead to different interactions with biological targets .
Properties
IUPAC Name |
3-phenyl-5-propylfuro[3,2-g]chromen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-2-6-14-9-20(21)23-19-11-18-16(10-15(14)19)17(12-22-18)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADUSYKIMZLKJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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